

Isavuconazonium sulfate population pharmacokinetic modeling

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Then, I will now begin writing the main body of the paper.

Population Pharmacokinetic Modeling of Isavuconazonium Sulfate: Application Notes and Experimental Protocols

Introduction and Clinical Significance

Isavuconazonium sulfate, a water-soluble prodrug, is rapidly converted in the blood to the active metabolite **isavuconazole (ISA)**, a second-generation broad-spectrum triazole antifungal agent. With its approval for invasive aspergillosis and invasive mucormycosis, ISA has emerged as a **critical therapeutic option** for serious fungal infections, particularly given its availability as both intravenous and oral formulations with nearly 98% bioavailability. The **population pharmacokinetic (popPK) modeling** of ISA plays a pivotal role in optimizing dosing regimens for diverse patient populations, identifying factors contributing to pharmacokinetic variability, and supporting model-informed precision dosing approaches in clinical practice.

Unlike other triazoles, ISA exhibits **favorable pharmacokinetic properties** including minimal food effects, no requirement for gastric acid for absorption, and predictable exposure across multiple patient populations, making it an ideal candidate for popPK analysis [1].

The expanded use of popPK modeling in drug development has been facilitated by advances in **nonlinear mixed-effects modeling** software and methodologies, allowing researchers to simultaneously analyze sparse data collected during routine clinical care alongside rich data from controlled clinical trials. For ISA, popPK models have been instrumental in **quantifying interindividual variability**, identifying significant covariates that influence drug exposure, and supporting regulatory approvals including the extension to pediatric patients. These models provide the foundation for **Monte Carlo simulations** that predict drug exposure under various dosing scenarios, enabling clinicians to optimize therapy for specific patient subpopulations without the need for costly and time-consuming clinical trials [2] [3].

Existing PopPK Models and Characteristics

Summary of Published PopPK Models

A systematic review of literature published through March 2023 identified six robust popPK studies for isavuconazole encompassing healthy volunteers and various patient populations, including those with invasive fungal infections, malignant tumors, neutropenia, and solid organ transplantation. These studies collectively analyzed data from 981 individuals aged 17 to 87 years, incorporating a diverse racial representation of Caucasians, Asians, and Blacks. Dosing regimens across studies typically followed the approved administration protocol: 200 mg every 8 hours for the first 48 hours (loading dose) followed by 200 mg once daily (maintenance dose) [1].

Table 1: Characteristics of Included Population Pharmacokinetic Studies of Isavuconazole

Study Population	Sample Size	Demographics	Dosing Regimen	Model Type
VITAL Trial Patients	136	Mixed races; renal impairment	200mg Q8H (48h) → 200mg QD	Two-compartment

Study Population	Sample Size	Demographics	Dosing Regimen	Model Type
Healthy Volunteers & Patients	189 (healthy) 232 (patients)	Age 19-85; mixed races	40-400mg single/multiple doses	Two-compartment
Hepatic Impairment	99 total	Mild-moderate liver disease	Single 100mg dose	Two-compartment
Elderly vs Nonelderly	48	Age 19-85	Single 200mg dose	Two-compartment
Solid Organ Transplant	79	Mean age 53.9 years	200mg Q8H (48h) → 200mg IV	Two-compartment

All developed popPK models consistently employed a **two-compartment structural model** with first-order elimination. For oral formulations, the absorption process was most frequently characterized using a **Weibull absorption function**, which provides greater flexibility in capturing complex absorption patterns compared to standard first-order absorption models. This structural model choice effectively described the characteristic multiphasic disposition of ISA, which demonstrates extensive tissue distribution with a mean steady-state volume of distribution of approximately 450 liters and a prolonged elimination half-life ranging from 56 to 104 hours [1] [3].

Covariate Effects on Isavuconazole Pharmacokinetics

The popPK analyses systematically identified several patient factors that significantly influence ISA exposure, enabling more personalized dosing approaches. **Body mass index (BMI)** emerged as the most frequently identified covariate, followed by total body weight, lean body mass, race, sex, and population type (healthy volunteers versus patients). Notably, one analysis revealed that clearance was approximately 36% lower in Asian populations compared to Caucasians, suggesting potential ethnic differences in drug metabolism or disposition. Creatinine clearance, surprisingly, did not demonstrate a significant effect on ISA clearance, supporting the current labeling that no dose adjustment is necessary in patients with renal impairment, including those with end-stage renal disease requiring hemodialysis [1] [3].

Table 2: Key Covariate Effects Identified in Isavuconazole Population Pharmacokinetic Models

Covariate	Effect on Pharmacokinetic Parameters	Clinical Implications
Race	Clearance 36% lower in Asians vs Caucasians	Potential for ethnicity-based dosing adjustments
Body Size Metrics (BMI, TBW, LBM)	Impact on volume of distribution	Weight-based dosing may be beneficial in extremes of body weight
Hepatic Function	Moderate impairment (Child-Pugh B) increases exposure	Monitoring recommended in severe hepatic impairment
Population Type	Differences between healthy volunteers and patients	Disease state influences pharmacokinetics
Age and Sex	Minor effects observed	No dose adjustment recommended

The clinical relevance of these covariate effects was further assessed through **probability of target attainment (PTA) analyses** using Monte Carlo simulations. These simulations demonstrated that the standard dosing regimen achieves adequate drug exposure in >90% of simulated patients for minimum inhibitory concentration (MIC) values up to 1 mg/L according to European Committee on Antimicrobial Susceptibility Testing methodology. This comprehensive covariate analysis provides valuable insights for clinicians managing special populations and underscores the utility of popPK modeling in identifying factors with potential clinical significance [3].

Methodological Protocols for PopPK Model Development

Structural Model Selection and Parameter Estimation

The development of a robust popPK model begins with the identification of an appropriate structural model that accurately describes the time course of drug concentrations in the population of interest. For isavuconazole, all published models have utilized a **two-compartment structural model** with first-order

elimination, reflecting its characteristic polyexponential disposition kinetics. The absorption phase for oral administration has been most successfully characterized using a **Weibull absorption function**, which offers greater flexibility than simple first-order absorption by accommodating various absorption shapes through the inclusion of a shape parameter. This structural model parameterization typically includes clearance (CL), central volume of distribution (V1), intercompartmental clearance (Q), and peripheral volume of distribution (V2) as the fundamental parameters [1] [2].

Parameter estimation in popPK modeling employs the **nonlinear mixed-effects approach**, which simultaneously estimates both fixed effects (population typical values) and random effects (interindividual, interoccasion, and residual variability). The objective function value (OFV), calculated as minus twice the log-likelihood of the data, serves as a key metric for model comparison, with lower values indicating better model fit. During structural model development, the **Akaike Information Criterion (AIC)** and **Bayesian Information Criterion (BIC)** are commonly used to compare candidate models while penalizing for increasing complexity:

where np represents the number of parameters in the model and N is the number of observations. A difference in BIC of >10 between models is considered "very strong" evidence in favor of the model with the lower BIC, while differences of 2-6 represent "positive" evidence [2].

Statistical Model Specification

The statistical model component accounts for the unexplained variability in the population and consists of three primary elements: **interindividual variability (IIV)**, **interoccasion variability (IOV)**, and **residual unexplained variability (RUV)**. IIV describes the variability of pharmacokinetic parameters between individuals and is typically modeled using an exponential error structure according to the following equation:

where P_i is the parameter value for individual i , P_{pop} is the population typical value, and η_i represents the individual-specific random effect following a normal distribution with mean zero and variance ω^2 . IOV accounts for variability within the same individual on different occasions, while RUV encompasses measurement error, model misspecification, and other unexplained sources of variability. For ISA, the proportional error model has been successfully implemented to characterize RUV, which assumes the residual error is proportional to the predicted concentration [2].

The high **protein binding characteristics** of ISA (>99%) present special considerations for the statistical model. While most assays measure total drug concentrations (bound plus unbound), the pharmacologically active fraction is the unbound drug. In cases where substantial variability in protein binding is anticipated (e.g., in critically ill patients with hypoalbuminemia), the model may need to incorporate binding relationships to accurately describe the exposure-response relationship. Additionally, the potential for **nonlinear protein binding** at therapeutic concentrations should be evaluated, particularly given the high binding percentage of ISA [2].

Covariate Model Development

Covariate analysis aims to identify and quantify relationships between patient-specific factors and pharmacokinetic parameters, thereby explaining a portion of the IIV. The standard approach involves a **stepwise covariate modeling** procedure, beginning with the development of a base model without covariates, followed by forward inclusion and backward elimination steps. During forward inclusion, covariates are individually added to the base model, and those producing a reduction in OFV greater than a predefined significance level (typically $p < 0.05$, corresponding to $\Delta\text{OFV} > 3.84$ for 1 degree of freedom) are retained. The backward elimination step then removes covariates one by one, with only those requiring a significant increase in OFV (typically $p < 0.01$, $\Delta\text{OFV} > 6.63$) to be removed retained in the final model [1] [3].

For continuous covariates such as total body weight, the standard power function is typically used:

where θ represents the estimated exponent describing the magnitude of the covariate effect. For categorical covariates such as race or sex, the relationship is modeled using proportional adjustment factors:

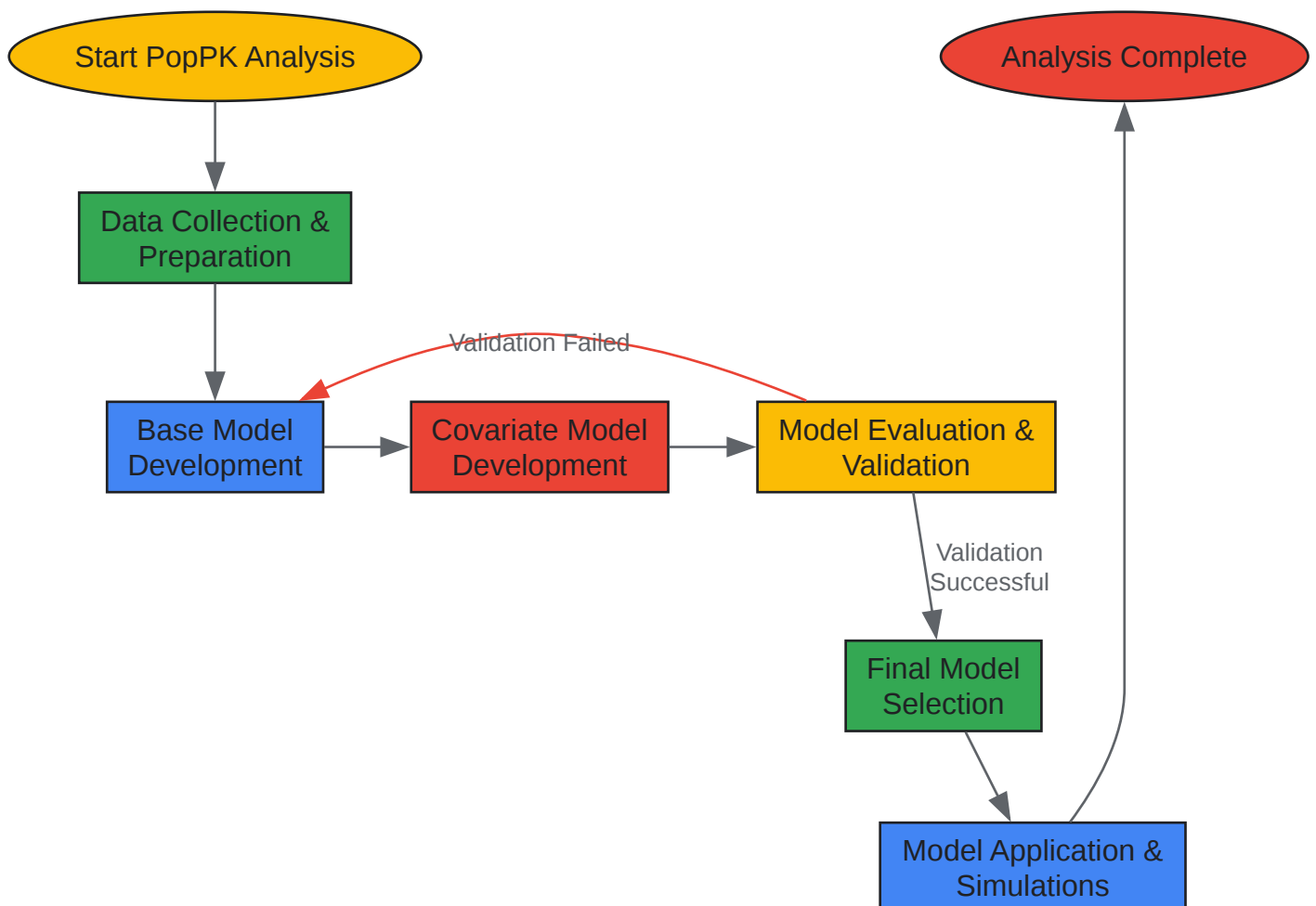
where θ represents the fractional change in the parameter for a specific category. The most influential covariates identified in ISA popPK models include body size metrics (weight, BMI, lean body weight), race, and hepatic function, while age and sex have demonstrated relatively minor effects [1].

Software and Estimation Algorithms

Multiple software platforms are available for popPK model development, with **NONMEM** (Nonlinear Mixed Effects Modeling) being the most widely used in the literature for ISA. Other popular options include

Monolix, Phoenix NLME, and the open-source package nlmixr for R. The choice of software often depends on institutional preferences, user familiarity, and regulatory considerations. Estimation algorithms commonly employed include **First-Order Conditional Estimation (FOCE)** and **Stochastic Approximation Expectation Maximization (SAEM)**, with the latter generally providing more accurate estimates of random effects parameters, particularly for complex models [2].

Recent advances have introduced **machine learning approaches** to automate popPK model development, potentially reducing development time from weeks to days while improving model quality. These systems, such as the pyDarwin framework, employ Bayesian optimization with random forest surrogates combined with exhaustive local search to efficiently explore the vast model space. Such automated approaches have demonstrated capability to identify model structures comparable to manually developed expert models while evaluating fewer than 2.6% of the models in the search space, representing a promising advancement for accelerating popPK analyses [4].



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Figure 1: Workflow for Population Pharmacokinetic Model Development. This diagram illustrates the iterative process of popPK model building, beginning with data preparation and progressing through base model development, covariate analysis, and model validation before final application. The red arrow indicates the potential need to return to earlier stages if validation criteria are not met [2] [5].

Model Evaluation and Validation

Internal Validation Techniques

Internal validation methods are essential for ensuring the robustness and predictive performance of the developed popPK model. **Goodness-of-fit (GOF) plots** represent the fundamental approach for assessing model performance, including observed versus population-predicted concentrations (PRED), observed versus individual-predicted concentrations (IPRED), conditional weighted residuals (CWRES) versus time, and CWRES versus predictions. These graphical evaluations allow for the identification of systematic biases, inadequacies in the structural model, and misspecification of variance models. For a well-performing model, the observations should scatter randomly around the line of identity in PRED and IPRED plots, and residuals should be evenly distributed around zero with no apparent trends [5].

Visual predictive checks (VPCs) provide another critical internal validation tool by comparing the distribution of observed data with model-based simulations. Typically, 500-1000 datasets are simulated using the final model parameters, and the percentiles of the observed data (e.g., 5th, 50th, and 95th) are overlaid on the corresponding prediction intervals from the simulated data. Adequate model performance is indicated when the observed percentiles fall within the confidence intervals of the simulated percentiles. For ISA models, VPCs have demonstrated good predictive performance across the concentration-time profile, confirming the suitability of the two-compartment structure with Weibull absorption [5].

Nonparametric bootstrap analysis is routinely employed to evaluate the precision and stability of parameter estimates. This technique involves repeatedly sampling the original dataset with replacement (typically 1000 times) and re-estimating model parameters for each bootstrap sample. The resulting distribution of parameter estimates provides nonparametric confidence intervals, which should include the original parameter estimates from the full dataset. Successful bootstrap analysis, with minimal convergence failures and narrow confidence intervals, supports the robustness of the final model parameter estimates [5].

External Validation and Model Qualification

External validation represents the most stringent approach for evaluating model performance, assessing the model's predictive ability in an independent dataset not used for model development. This process involves applying the final model to new data and evaluating its predictive performance using metrics such as **mean prediction error (MPE)** for bias and **root mean squared error (RMSE)** for precision. For ISA models, external validation has been performed in some studies by withholding a portion of the data during model development and subsequently testing predictive performance, though opportunities remain for more extensive external validation across diverse clinical settings [1].

The **prediction-corrected VPC (pcVPC)** has emerged as a valuable tool for models developed with rich datasets that are intended for sparse data applications, as it normalizes predictions and observations by the typical population prediction for each time point, thereby removing the variability due to dose and covariate differences across individuals. This approach is particularly relevant for ISA models intended for therapeutic drug monitoring applications or model-informed precision dosing in clinical practice. Additionally, **normalized prediction distribution errors (NPDE)** provide a more rigorous statistical assessment of model performance by accounting for the full distribution of predictions rather than just selected percentiles [5].

Model qualification for regulatory submission requires comprehensive documentation of the model development process, including detailed rationale for all decisions regarding structural model selection, covariate relationships, and variance models. The U.S. Food and Drug Administration and other regulatory agencies expect a **sensitivity analysis** demonstrating that final parameter estimates are not unduly influenced by outliers or specific individuals in the dataset. For ISA, the consistent structural model across multiple independent studies and populations provides strong evidence of model validity and supports its use in regulatory decision-making [1] [5].

Applications and Knowledge Gaps

Model-Informed Precision Dosing

PopPK models of ISA have enabled **model-informed precision dosing** approaches that optimize therapeutic outcomes while minimizing toxicity risks. Through Monte Carlo simulations, these models can predict drug

exposure for specific patient subpopulations, guiding dosing adjustments in clinical scenarios not fully addressed in clinical trials. For example, simulations have confirmed that the standard dosing regimen achieves target exposure in >90% of patients with invasive aspergillosis for MIC values up to 1 mg/L, providing confidence in the regimen's efficacy across most clinical isolates. Additionally, the identification of race-based differences in clearance has informed considerations for dose adjustments in Asian populations, though formal recommendations require further clinical validation [1] [6].

The application of popPK models extends to **special populations** with altered physiology that may affect drug exposure. While current labeling indicates that no dose adjustment is necessary for renal impairment or mild to moderate hepatic impairment, popPK models provide the foundation for more nuanced recommendations. For instance, in obese patients, the observed effects of body size on volume of distribution may support weight-based dosing for individuals at the extremes of body weight, though clinical outcome studies are needed to confirm the benefits of such approaches. Similarly, models can inform dosing in pediatric patients, leveraging allometric scaling to bridge from adult pharmacokinetics [1] [7].

Future Research Directions

Despite significant advances in ISA popPK modeling, several **knowledge gaps** remain that warrant further investigation. The current literature highlights the need for additional studies in patients with severe hepatic impairment (Child-Pugh Class C), as existing models have limited data in this population. Similarly, more research is needed to characterize ISA pharmacokinetics in patients receiving **extracorporeal membrane oxygenation (ECMO)** or other forms of organ support, where altered physiology and drug-circuit interactions may significantly impact drug exposure [1].

The integration of **pharmacodynamic relationships** into popPK models represents another important frontier for research. While current models effectively describe drug exposure, enhanced understanding of the exposure-response relationships for both efficacy and safety endpoints would strengthen the rationale for therapeutic drug monitoring in specific clinical scenarios. Additionally, further exploration of the relationship between unbound drug concentrations and antifungal activity may be valuable, particularly in critically ill patients with altered protein binding. The development of **mechanistic models** that incorporate immunological status and pathogen susceptibility could further individualize antifungal therapy and improve outcomes in this challenging patient population [1] [3].

Table 3: Knowledge Gaps and Future Research Directions in Isavuconazole PopPK

Research Area	Current Status	Future Needs
Severe Hepatic Impairment	Limited data available	PopPK studies in Child-Pugh Class C patients
ECMO and Critical Care	No dedicated studies	Characterization in extracorporeal support
Obese Population	Covariate effects identified	Weight-based dosing validation studies
Exposure-Response Relationships	Efficacy relationships established	Safety correlation and TDM targets
Special Formulations	Standard formulations characterized	Alternative delivery systems

Conclusion

Population pharmacokinetic modeling of isavuconazole has substantially advanced our understanding of the factors influencing drug exposure and variability in diverse patient populations. The consistent identification of a two-compartment model with Weibull absorption across multiple independent studies provides strong evidence for this structural model's validity. The comprehensive covariate analyses have revealed important clinical factors affecting ISA pharmacokinetics, notably racial differences in clearance and the effects of body size on volume of distribution, while confirming that renal impairment requires no dose adjustment.

These models have enabled **model-informed drug development** and support regulatory decisions, including the extension of ISA labeling to pediatric patients. The application of popPK models through Monte Carlo simulations has demonstrated the robustness of the standard dosing regimen across most patient subpopulations and provided pharmacodynamic justification for MIC breakpoints. Future research should focus on addressing knowledge gaps in special populations, validating emerging applications such as model-informed precision dosing, and exploring innovative methodologies including machine learning approaches

to further enhance the efficiency and predictive performance of popPK modeling in antifungal drug development.

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References

1. Population Pharmacokinetics of Isavuconazole in Adult [pmc.ncbi.nlm.nih.gov]
2. Introduction to Pharmacokinetic Modeling Methods [pmc.ncbi.nlm.nih.gov]
3. Population Pharmacokinetics of Isavuconazole from Phase ... [pubmed.ncbi.nlm.nih.gov]
4. A machine learning approach to population ... [nature.com]
5. Fundamentals of population pharmacokinetic modelling [pubmed.ncbi.nlm.nih.gov]
6. implications for model-informed precision dosing [sciencedirect.com]
7. Pharmacokinetics - CRESEMBA.com [cresemba.com]

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